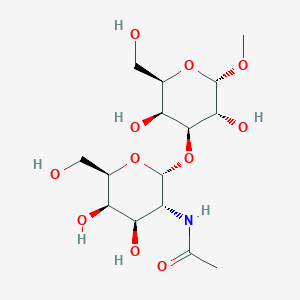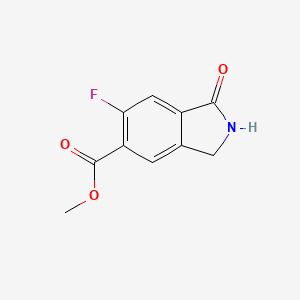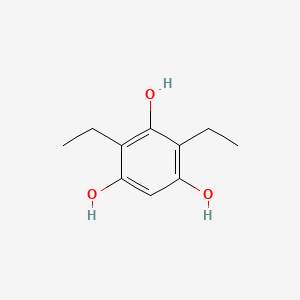
4-(Dimethylamino)pyridinium tribromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dimethylaminopyridine; tribroman-2-uide is a compound that combines the properties of 4-dimethylaminopyridine and tribroman-2-uide. 4-Dimethylaminopyridine is a derivative of pyridine, known for its high nucleophilicity and basicity, making it a valuable catalyst in organic synthesis . Tribroman-2-uide, on the other hand, is a brominated compound that can introduce bromine atoms into organic molecules, enhancing their reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Dimethylaminopyridine can be synthesized through a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form 4-pyridylpyridinium cation, which then reacts with dimethylamine to yield 4-dimethylaminopyridine . Tribroman-2-uide can be prepared by brominating 2-uide using bromine or other brominating agents under controlled conditions.
Industrial Production Methods
Industrial production of 4-dimethylaminopyridine typically involves large-scale synthesis using pyridine and dimethylamine, with careful control of reaction conditions to ensure high yield and purity . Tribroman-2-uide production involves bromination reactions, which are scaled up using industrial brominating agents and reactors designed to handle the exothermic nature of bromination.
化学反応の分析
Types of Reactions
4-Dimethylaminopyridine undergoes various types of reactions, including:
Esterification: It acts as a catalyst in esterification reactions with anhydrides.
Baylis-Hillman Reaction: It catalyzes the Baylis-Hillman reaction, forming carbon-carbon bonds.
Hydrosilylation: It facilitates the addition of silicon-hydrogen bonds to alkenes.
Tritylation: It aids in the protection of alcohols by forming trityl ethers.
Steglich Rearrangement: It catalyzes the rearrangement of esters to amides.
Tribroman-2-uide primarily undergoes bromination reactions, introducing bromine atoms into organic molecules, which can lead to various substitution and addition products.
Common Reagents and Conditions
Common reagents used with 4-dimethylaminopyridine include acetic anhydride, alcohols, and various anhydrides . Reaction conditions often involve mild temperatures and solvents like methanol, benzene, and chloroform . Tribroman-2-uide reactions typically use bromine or N-bromosuccinimide as brominating agents under controlled conditions to prevent over-bromination.
Major Products
The major products formed from reactions involving 4-dimethylaminopyridine include esters, amides, and protected alcohols . Tribroman-2-uide reactions yield brominated organic compounds, which can be further transformed into various functionalized molecules.
科学的研究の応用
4-Dimethylaminopyridine is widely used in scientific research due to its catalytic properties. It is employed in:
Organic Synthesis: Catalyzing esterification, acylation, and other reactions.
Pharmaceuticals: Facilitating the synthesis of drug intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Catalyzing polymerization reactions to create advanced materials.
Tribroman-2-uide is used in:
Organic Synthesis: Introducing bromine atoms into molecules, which can be further functionalized.
Material Science: Creating brominated polymers with enhanced properties.
作用機序
4-Dimethylaminopyridine exerts its catalytic effects through its nucleophilic and basic nature. It activates acyl groups by forming acylpyridinium intermediates, which then react with nucleophiles to form the desired products . The resonance stabilization from the dimethylamino group enhances its nucleophilicity and basicity .
Tribroman-2-uide introduces bromine atoms into organic molecules through electrophilic bromination, where the bromine atoms are added to electron-rich sites in the molecule .
類似化合物との比較
4-Dimethylaminopyridine is unique compared to other pyridine derivatives due to its high nucleophilicity and basicity, which make it a more effective catalyst . Similar compounds include:
Pyridine: Less nucleophilic and basic compared to 4-dimethylaminopyridine.
4-Pyrrolidinopyridine: Another nucleophilic catalyst but with different steric properties.
Tribroman-2-uide is compared to other brominating agents like N-bromosuccinimide and elemental bromine. It offers controlled bromination with fewer side reactions .
特性
分子式 |
C7H11Br3N2 |
|---|---|
分子量 |
362.89 g/mol |
InChI |
InChI=1S/C7H10N2.Br3/c1-9(2)7-3-5-8-6-4-7;1-3-2/h3-6H,1-2H3;/q;-1/p+1 |
InChIキー |
TYDZHQMKSLAFKM-UHFFFAOYSA-O |
正規SMILES |
CN(C)C1=CC=[NH+]C=C1.Br[Br-]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[2,6-difluoro-4-[3-(1H-1,2,4-triazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1H-inden-2-amine;phosphoric acid](/img/structure/B12432880.png)




![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12432914.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[[(1R,2R,4R,5S,8S,10R,13R,14S,17R,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432916.png)
![2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine](/img/structure/B12432928.png)
![[(2R,4S)-4,5-bis(acetyloxy)-6-bromo-3-{[(2S,3R,5R)-3,4,5-tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}oxan-2-yl]methyl acetate](/img/structure/B12432936.png)
![5-fluoro-2-[(E)-2-[3-[[4-(2-methylimidazo[4,5-c]pyridin-1-yl)phenoxy]methyl]phenyl]ethenyl]-1,3-benzothiazole;hydrochloride](/img/structure/B12432943.png)
![(2R)-3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid](/img/structure/B12432952.png)
![N-[2-(diethylamino)propyl]benzamide](/img/structure/B12432953.png)
![(2R,3R,4R,5R,6S)-2-{[(2S,3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy}-6-methyloxane-3,4,5-triol](/img/structure/B12432957.png)
![2-(4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl)acetonitrile](/img/structure/B12432982.png)
